molecular formula C9H14O2 B14700986 Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate CAS No. 15111-54-3

Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B14700986
CAS No.: 15111-54-3
M. Wt: 154.21 g/mol
InChI Key: SVMRMDDGGIZFQN-HTQZYQBOSA-N
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Description

Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate is a chemical compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl group on the cyclohexene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The cyclohexene ring structure allows for interactions with enzymes and receptors, influencing biological activity.

Comparison with Similar Compounds

  • Methyl (1R,6R)-6-iodo-3-cyclohexen-1-ylcarbamate
  • Methyl (1R,6R)-6-methyl-3-cyclohexen-1-amine

Comparison: Methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to similar compounds with amine or carbamate groups. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

15111-54-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1R,6R)-6-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

SVMRMDDGGIZFQN-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1C(=O)OC

Canonical SMILES

CC1CC=CCC1C(=O)OC

Origin of Product

United States

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